molecular formula C6H7NO4 B13103424 2,4-Dioxopiperidine-3-carboxylic acid CAS No. 220947-80-8

2,4-Dioxopiperidine-3-carboxylic acid

Cat. No.: B13103424
CAS No.: 220947-80-8
M. Wt: 157.12 g/mol
InChI Key: MYLMBOMRQSIPHM-UHFFFAOYSA-N
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Description

2,4-Dioxopiperidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H7NO4. It is characterized by a piperidine ring substituted with two oxo groups at positions 2 and 4, and a carboxylic acid group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of a suitable amine with a dicarboxylic acid derivative under controlled conditions. For example, the cyclization of 3-aminopropanoic acid derivatives can yield the desired piperidine ring structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods can vary depending on the scale and desired application .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups depending on the reaction conditions .

Scientific Research Applications

2,4-Dioxopiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,4-Dioxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The oxo groups and carboxylic acid moiety can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2,4-Dioxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

Properties

IUPAC Name

2,4-dioxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c8-3-1-2-7-5(9)4(3)6(10)11/h4H,1-2H2,(H,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLMBOMRQSIPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665752
Record name 2,4-Dioxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220947-80-8
Record name 2,4-Dioxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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